molecular formula C10H14O2 B3328873 2-Ethoxy-1-methoxy-4-methylbenzene CAS No. 52711-91-8

2-Ethoxy-1-methoxy-4-methylbenzene

Cat. No. B3328873
CAS RN: 52711-91-8
M. Wt: 166.22 g/mol
InChI Key: LNYCGPXAPUFTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-methoxy-4-methylbenzene, also known as 4-methoxy-2-ethoxybenzene, is an aromatic compound that is widely used in the synthesis of a variety of organic compounds due to its low toxicity and high reactivity. It is a colorless, flammable liquid with a sweet smell and a boiling point of 156°C. 4-methoxy-2-ethoxybenzene is a versatile reagent, and has been used in a number of applications, including in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Thermophysical Property Analysis

“2-Ethoxy-1-methoxy-4-methylbenzene” has been critically evaluated for its thermophysical properties . These properties include:

These properties are essential for understanding the compound’s behavior under various conditions, which is crucial in fields like chemical engineering and materials science.

Electrophilic Aromatic Substitution

“2-Ethoxy-1-methoxy-4-methylbenzene” can undergo electrophilic aromatic substitution . This reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction is fundamental in organic chemistry and is widely used in the synthesis of various benzene derivatives.

Synthesis of Benzene Derivatives

“2-Ethoxy-1-methoxy-4-methylbenzene” can be used in the synthesis of benzene derivatives . The electrophilic aromatic substitution reaction it undergoes allows for the introduction of various functional groups onto the benzene ring, leading to a wide range of benzene derivatives .

Reaction with Diazodimedone

“2-Ethoxy-1-methoxy-4-methylbenzene” reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction is useful in the synthesis of complex organic compounds.

Preparation of Pyridin-2-amine Derivatives

“2-Ethoxy-1-methoxy-4-methylbenzene” may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine . This compound could have potential applications in medicinal chemistry.

NIST/TRC Web Thermo Tables (WTT) Database

“2-Ethoxy-1-methoxy-4-methylbenzene” is included in the NIST/TRC Web Thermo Tables (WTT) database . This database provides access to a collection of critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics . This makes “2-Ethoxy-1-methoxy-4-methylbenzene” a valuable reference compound for researchers working with the WTT database.

properties

IUPAC Name

2-ethoxy-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-7-8(2)5-6-9(10)11-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYCGPXAPUFTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-1-methoxy-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-1-methoxy-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-1-methoxy-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-1-methoxy-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-1-methoxy-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-1-methoxy-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.